molecular formula C9H11NO2S B1609373 Ethyl 2-(pyridin-2-ylthio)acetate CAS No. 28856-92-0

Ethyl 2-(pyridin-2-ylthio)acetate

Cat. No.: B1609373
CAS No.: 28856-92-0
M. Wt: 197.26 g/mol
InChI Key: HSXSCFBUTNCJFR-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-2-ylthio)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a thioester group

Scientific Research Applications

Ethyl 2-(pyridin-2-ylthio)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

Ethyl 2-(pyridin-2-ylthio)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness .

Future Directions

While specific future directions for Ethyl 2-(pyridin-2-ylthio)acetate are not available, there is ongoing research into the synthesis and applications of pyridine derivatives . This includes the development of new synthesis methods, the exploration of their biological activities, and their use in the creation of new drugs and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(pyridin-2-ylthio)acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl bromoacetate with pyridine-2-thiol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol, and the product is obtained after purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-2-ylthio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(pyridin-2-ylthio)acetate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release pyridine-2-thiol, which can interact with biological macromolecules. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-pyridyl)acetate
  • 2-(Pyridin-2-yl)acetic acid
  • 2-(Pyridin-2-yl)ethanol

Uniqueness

Ethyl 2-(pyridin-2-ylthio)acetate is unique due to the presence of both a pyridine ring and a thioester group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-pyridin-2-ylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-13-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXSCFBUTNCJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424244
Record name Ethyl [(pyridin-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28856-92-0
Record name Ethyl [(pyridin-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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